An In-Depth Technical Guide to the Synthesis of 1-Nitro-4-phenylethynyl-benzene
An In-Depth Technical Guide to the Synthesis of 1-Nitro-4-phenylethynyl-benzene
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Nitro-4-phenylethynyl-benzene, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and materials.[1] The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes.
The most prevalent and well-documented method for synthesizing 1-Nitro-4-phenylethynyl-benzene is the Sonogashira cross-coupling reaction.[2][3] This reaction typically involves the coupling of an aryl halide (commonly 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene) with phenylacetylene (B144264) in the presence of a palladium catalyst and, frequently, a copper(I) co-catalyst.[2][3] The reaction is generally carried out under mild conditions, making it a versatile and widely used method.[2]
Core Synthesis Pathway: The Sonogashira Coupling Reaction
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The general scheme for the synthesis of 1-Nitro-4-phenylethynyl-benzene via this method is as follows:
Caption: Generalized Sonogashira coupling for 1-Nitro-4-phenylethynyl-benzene synthesis.
Quantitative Data Summary
The efficiency of the Sonogashira coupling for the synthesis of 1-Nitro-4-phenylethynyl-benzene is influenced by various factors including the choice of catalyst, solvent, base, and reaction temperature. The following tables summarize quantitative data from several reported procedures.
Table 1: Sonogashira Coupling Reaction Conditions and Yields
| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 (3 mol%) | - | TBAF·3H2O (3 equiv) | - | 80 | - | - | [4] |
| Aryl Iodide | Pd(0)@TpPa-1 | - | K2CO3 | Dry MeOH | 105 | 6 | 74 | [5] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)2 (3 mol%) | - | DABCO (6 mol%) | - | - | - | High TON | [6] |
| 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 (0.005 equiv) | - | - | Ionic Liquid | 55 | 3 | 86 | [7][8] |
| 1-Iodo-4-nitrobenzene | - | Copper(I) iodide | Triethylamine | - | 20 | 24 | 100 | [9] |
Experimental Protocols
Below are detailed experimental methodologies for key synthesis pathways of 1-Nitro-4-phenylethynyl-benzene.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling in Ionic Liquid
-
Reactants and Reagents:
-
1-Iodo-4-nitrobenzene (0.5 mmol)
-
Phenylacetylene (1.5 equiv)
-
PdCl2(PPh3)2 (0.005 equiv)
-
Tetrabutylphosphonium 4-ethoxyvalerate (ionic liquid solvent, 0.8 mL)[7]
-
-
Procedure:
-
In a 4 mL screw-cap vial, combine 1-iodo-4-nitrobenzene, phenylacetylene, PdCl2(PPh3)2, and the ionic liquid.[7]
-
Stir the mixture at 55 °C for 3 hours.[7]
-
After cooling, partition the mixture between water and an organic solvent for extraction.[7]
-
The product can be isolated with a reported yield of 86%.[8]
-
Protocol 2: Copper-Free Sonogashira Coupling with a Heterogeneous Catalyst
-
Reactants and Reagents:
-
Aryl Iodide (3.0 mmol)
-
Phenylacetylene (3.3 mmol)
-
K2CO3 (829 mg, 6 mmol)
-
Pd(0)@TpPa-1 (15 mg, 9.62 × 10-3 mmol of Pd)
-
Dry MeOH (10 mL)[5]
-
-
Procedure:
-
Charge a two-neck round bottom flask with the aryl iodide, phenylacetylene, and K2CO3 in dry MeOH.[5]
-
Bubble nitrogen gas through the solution for 30 minutes.[5]
-
Add the Pd(0)@TpPa-1 catalyst.[5]
-
Stir the reaction mixture at 105 °C for 6 hours.[5]
-
After the specified time, cool the mixture to room temperature and filter to isolate the product.[5]
-
The reported yield for 1-Nitro-4-(phenylethynyl)benzene using this method is 74%.[5]
-
Protocol 3: Modified Copper- and Amine-Free Sonogashira Coupling
-
Reactants and Reagents:
-
1-Iodo-4-nitrobenzene (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
PdCl2(PPh3)2 (3 mol%)
-
TBAF·3H2O (3 equiv)[4]
-
-
Procedure:
-
Combine the aryl halide, alkyne, PdCl2(PPh3)2, and TBAF·3H2O in a suitable flask.[4]
-
Stir the mixture under a nitrogen atmosphere at 80 °C until the starting material is consumed, as monitored by TLC.[4]
-
Upon completion, wash the mixture with water and extract with ether.[4]
-
Evaporate the solvent and purify the residue by flash column chromatography to obtain the final product.[4]
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 1-Nitro-4-phenylethynyl-benzene via a Sonogashira coupling reaction.
Caption: A typical experimental workflow for Sonogashira synthesis and purification.
Characterization Data
The final product, 1-Nitro-4-phenylethynyl-benzene, is typically a yellow solid.[5][10]
-
Melting Point: 106-108 °C[10], 117-119 °C[11], 120-121 °C[5]
-
¹H NMR (CDCl₃): δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H) ppm[10]
-
¹³C NMR (CDCl₃): δ 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53 ppm[10]
-
HRMS (EI+): calcd for C₁₄H₉NO₂ [M]+ 223.0633; found 223.0631[10]
References
- 1. lookchem.com [lookchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. rsc.org [rsc.org]
- 9. 1-NITRO-4-PHENYLETHYNYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
